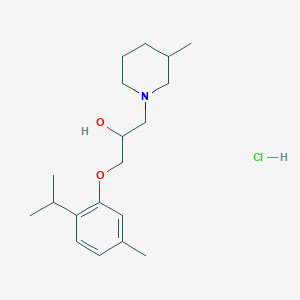![molecular formula C17H20N2O4S B4949617 N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMB or MMB-2201 and belongs to the class of synthetic cannabinoids.
作用機序
The mechanism of action of MMB-2201 involves its binding to CB1 and CB2 receptors, which are located in the brain and other parts of the body. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes such as pain, appetite, and mood. MMB-2201 has also been found to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
MMB-2201 has been found to have various biochemical and physiological effects on the body. It has been shown to have potent analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. MMB-2201 has also been found to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
MMB-2201 has several advantages for lab experiments, such as its potent activity at CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, MMB-2201 has some limitations, such as its potential toxicity and the lack of information on its long-term effects on the body.
将来の方向性
There are several future directions for the research on MMB-2201. One direction is to investigate its potential use in the treatment of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to determine the long-term effects of MMB-2201 on the body and its potential toxicity. Overall, the research on MMB-2201 has the potential to lead to the development of new therapeutic agents for various diseases and disorders.
合成法
The synthesis of MMB-2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and N-(4-methoxybenzyl)-N-methyl-2-nitrobenzenesulfonamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using chromatography techniques to obtain MMB-2201 in its pure form.
科学的研究の応用
MMB-2201 has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. It has been found to have potent agonistic activity at CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. MMB-2201 has also been investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-(methanesulfonamido)-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(12-13-7-9-16(23-2)10-8-13)17(20)14-5-4-6-15(11-14)18-24(3,21)22/h4-11,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQONCDQZJYXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)

![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)



![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)
![1-[(5-ethyl-3-thienyl)carbonyl]piperidine](/img/structure/B4949625.png)

